

A Technical Guide to 2,1,3-Benzoxadiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No.: B1272958

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CAS Number: 32863-33-5

This technical guide provides an in-depth overview of **2,1,3-Benzoxadiazole-5-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Compound Properties

2,1,3-Benzoxadiazole-5-carbaldehyde, also known as 5-Formylbenzofurazan, is a solid, stable organic compound under normal conditions.^[1] Its core structure, the 2,1,3-benzoxadiazole (benzofurazan) ring, is a recognized fluorophore and an electron-deficient system, making it a valuable building block for creating complex molecules with specific electronic and photophysical properties.^{[2][3]}

Physicochemical and Spectroscopic Data

The key quantitative properties of **2,1,3-Benzoxadiazole-5-carbaldehyde** are summarized below for easy reference.

Property	Value	Reference
CAS Number	32863-33-5	[1][4][5]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[4][5][6]
Molecular Weight	148.12 g/mol	[1][4][6]
Melting Point	58°C	[1][4]
Boiling Point	277.3°C at 760 mmHg	[1]
Density	1.4 g/cm ³	[4]
Flash Point	121.5°C	[1]
Refractive Index	1.67	[4]
Physical Form	Solid (at 20°C)	[4]
Purity (Typical)	≥98% (by GC)	[4]
Storage	2-8°C, Refrigerator	[1][4]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed.[4] All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of 2,1,3-benzoxadiazole derivatives typically involves the cyclization of an ortho-substituted nitroaniline. The following protocols are based on established methods for creating the benzoxadiazole core, which can then be functionalized to yield the target aldehyde.

Protocol 1: Synthesis of the 2,1,3-Benzoxadiazole Core

This protocol describes a common two-step process starting from 2-nitroaniline to form the parent 2,1,3-benzoxadiazole ring.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide^[3]^[7]

- **Reaction Setup:** In a 500-mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt. potassium hydroxide (KOH) solution (7 mL).
- **Reagent Addition:** While stirring vigorously, add a sodium hypochlorite (NaOCl) solution (130 mL, >10% active chlorine) dropwise to the mixture.
- **Reaction:** Continue stirring at room temperature for 7 hours.
- **Workup:** Separate the organic layer. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Combine all organic layers and evaporate the solvent under reduced pressure to yield a yellow solid. This product, 2,1,3-benzoxadiazole-1-oxide, is often used without further purification (Yield: ~89%).^[7]

Step 2: Deoxygenation to form 2,1,3-Benzoxadiazole^[3]^[7]

- **Reaction Setup:** In a 250-mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
- **Reaction:** Reflux the mixture for 3 hours.
- **Purification:** After cooling, filter the mixture. Evaporate the solvents from the filtrate to obtain the crude product. Purify the material using silica gel column chromatography with CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid (Yield: ~80%).^[3]^[7]

Protocol 2: Introduction of the Aldehyde Group (Illustrative)

The aldehyde group at the 5-position can be introduced via various methods, such as the oxidation of a corresponding methyl or alcohol group. The following is a general procedure for the oxidation of a related substrate, 2,1,3-benzothiadiazole-5-methanol, which illustrates a common and effective strategy.^[8]

- **Reaction Setup:** Prepare a mixed solution of the precursor alcohol (e.g., (2,1,3-benzoxadiazol-5-yl)methanol) (0.69 mmol) and activated manganese dioxide (MnO₂) (2.8

mmol) in chloroform (10 mL).

- Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®).
- Isolation: Concentrate the filtrate under reduced pressure to afford the pure **2,1,3-benzoxadiazole-5-carbaldehyde**.

Illustrative Synthetic Pathway for 2,1,3-Benzoxadiazole-5-carbaldehyde

Step 1: Core Synthesis

4-Methyl-2-nitroaniline

NaOCl, KOH

2,1,3-Benzoxadiazole-1-oxide
(5-methyl derivative)P(Ph)₃, Toluene, Reflux

5-Methyl-2,1,3-benzoxadiazole

NBS, AIBN (Bromination)
then Hydrolysis

Step 2: Functionalization

(2,1,3-Benzoxadiazol-5-yl)methanol

MnO₂, Chloroform2,1,3-Benzoxadiazole-5-carbaldehyde
(Final Product)[Click to download full resolution via product page](#)

A plausible multi-step synthesis route.

Applications in Drug Development and Research

The benzoxadiazole scaffold is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to serve as a fluorescent reporter.

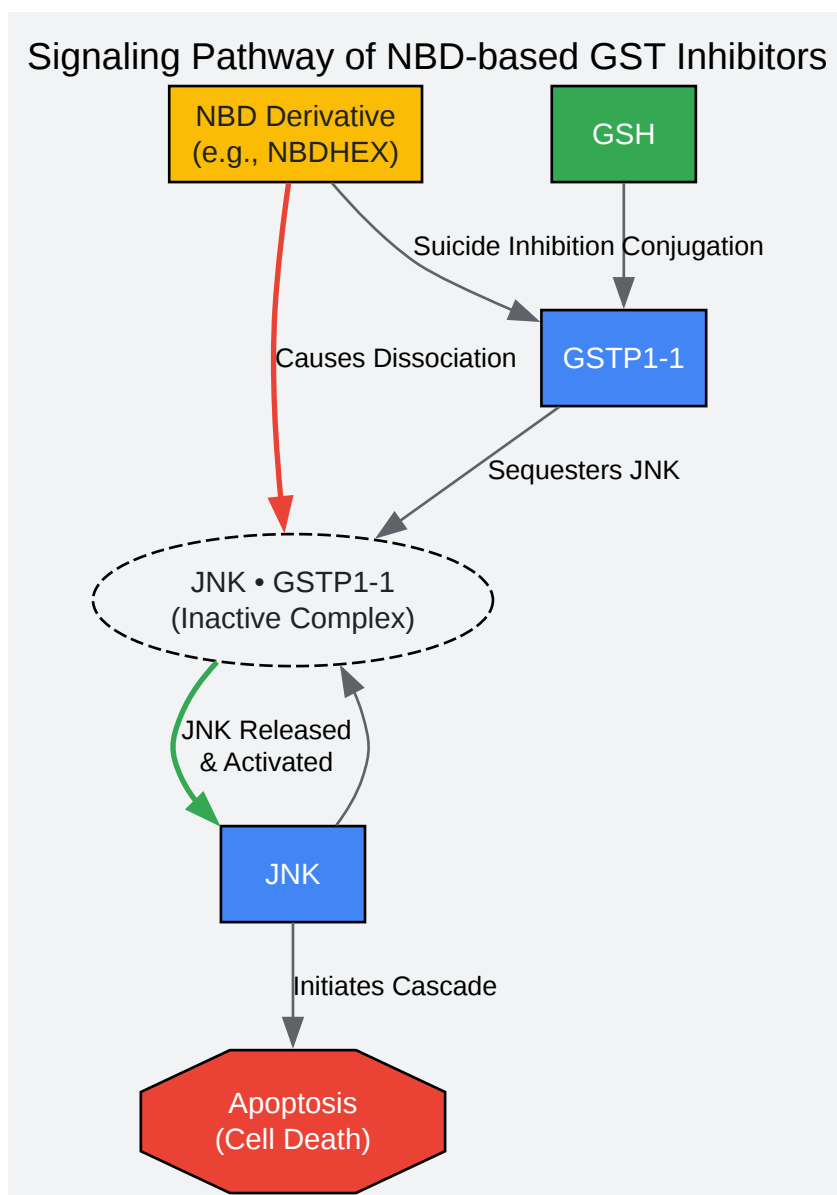
Fluorogenic Probes and Bioimaging

Derivatives of 2,1,3-benzoxadiazole are intensely fluorescent and their emission properties are often sensitive to the local environment.^{[3][9]} This makes them ideal cores for developing fluorescent probes to detect specific analytes, monitor biological processes, or for use in high-throughput screening. The aldehyde group on **2,1,3-Benzoxadiazole-5-carbaldehyde** is a versatile chemical handle, allowing for its conjugation to peptides, proteins, or other biomolecules to visualize cellular components and pathways.^[2]

Anticancer Agent Development

Nitro-substituted 2,1,3-benzoxadiazole (NBD) derivatives have shown significant potential as anticancer agents.^{[10][11]} One key mechanism involves the inhibition of Glutathione S-transferases (GSTs), enzymes that are often overexpressed in tumor cells and contribute to multidrug resistance.

Specifically, compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) act as suicide inhibitors of GSTs.^[10] NBDHEX binds to the enzyme's active site and is conjugated with glutathione (GSH). This event can lead to the dissociation of the JNK•GSTP1-1 complex, freeing the c-Jun N-terminal kinase (JNK) to initiate the apoptotic signaling cascade, ultimately leading to cancer cell death.^[10] **2,1,3-Benzoxadiazole-5-carbaldehyde** serves as a critical starting material for synthesizing such potent NBD derivatives.



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Inhibition of GSTP1-1 by NBD derivatives.

Modulation of Other Signaling Pathways

The broader class of benzaldehyde derivatives has been shown to possess anti-inflammatory properties through the suppression of pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12] The reactivity of the aldehyde allows for the synthesis of a diverse library of compounds that can be screened for activity against various kinases and other cellular targets involved in disease.

In summary, **2,1,3-Benzoxadiazole-5-carbaldehyde** is a compound with substantial potential, providing a foundation for the development of advanced fluorescent probes, potent anticancer therapeutics, and modulators of key biological pathways. Its well-defined properties and reactive aldehyde functionality make it a valuable tool for researchers in chemistry, biology, and medicine.

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